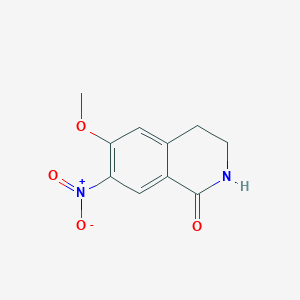
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that appears yellow to white in color . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-neo-pentylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 1-neo-pentylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology and Medicine: This compound is studied for its potential pharmacological applications. Piperidine derivatives, including This compound , are known for their role in designing drugs that inhibit cholinesterase receptors, which are crucial in treating diseases like Alzheimer’s .
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of various organic compounds .
Wirkmechanismus
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: exerts its effects by interacting with specific molecular targets. In the case of cholinesterase inhibition, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan-84 , tryptophan-279 , phenylalanine-330 , and phenylalanine-331 . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Vergleich Mit ähnlichen Verbindungen
- Benzyl (1-acetylpiperidin-4-yl)carbamate
- Benzyl (1-ethylpiperidin-4-yl)carbamate
- Benzyl (1-methylpiperidin-4-yl)carbamate
Uniqueness: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is unique due to its specific neo-pentyl substitution on the piperidine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C18H28N2O2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
benzyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-20-11-9-16(10-12-20)19-17(21)22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
QKMDSUHWZRNUSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)




![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)

![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
